Benzoic acid, 4-methyl-, zinc salt, also known as zinc 4-methylbenzoate, is a chemical compound with the molecular formula and a molecular weight of 335.7 g/mol. It is classified under the category of benzoic acid derivatives, specifically as a zinc salt of 4-methylbenzoic acid. This compound exhibits various applications in scientific research and industrial processes due to its unique properties.
The compound can be synthesized through several methods involving the reaction of zinc salts such as zinc chloride or zinc acetate with 4-methylbenzoic acid in suitable solvents like ethanol or methanol. The synthesis can be optimized for industrial production to ensure high yield and purity.
Benzoic acid, 4-methyl-, zinc salt belongs to the class of organic compounds known as benzoic acids, which are characterized by the presence of a benzene ring with at least one carboxyl group. It falls under the subclass of metal benzoates, where a metal ion (in this case, zinc) is coordinated with the benzoate anion.
The molecular structure of benzoic acid, 4-methyl-, zinc salt consists of a central zinc ion coordinated with two 4-methylbenzoate ligands. The structural representation can be summarized as follows:
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Zn+2]
Benzoic acid, 4-methyl-, zinc salt participates in various chemical reactions:
The mechanism by which benzoic acid, 4-methyl-, zinc salt exerts its effects involves the coordination of zinc ions with the 4-methylbenzoate ligands. This interaction alters the electronic structure of the zinc ion, enhancing its reactivity and allowing it to participate in various biological and chemical processes. The compound can interact with enzymes and proteins, influencing their activity and function .
The compound's properties make it suitable for various applications in fields such as pharmaceuticals and materials science .
Benzoic acid, 4-methyl-, zinc salt has several scientific uses:
Solvent-based synthesis remains the predominant method for producing high-purity zinc 4-methylbenzoate. This approach typically involves reacting p-toluic acid with zinc precursors (e.g., ZnO or Zn(OH)₂) in polar organic solvents. As detailed in a patent synthesis, stoichiometric dissolution of p-toluic acid in a water-alcohol mixed solvent (e.g., ethanol/water 4:1 v/v) is followed by gradual addition of zinc hydroxide under reflux at 70–80°C for 6–8 hours [2]. The catalyst (2–5% triethylamine relative to acid mass) accelerates carboxylate salt formation, achieving yields exceeding 85%. Post-reaction, cooling induces crystallization, and the product is isolated via suction filtration. Critical parameters include:
Table 1: Optimization Variables in Solvent-Based Synthesis
Variable | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 70–80°C | <70°C: Incomplete reaction |
Catalyst Percentage | 2–5% | >5%: Emulsification complications |
p-Toluic Acid:ZnO | 4:1 molar ratio | Lower ratios: Zinc residue in product |
Solvent Polarity | Ethanol/water mix | Non-polar solvents impede dissolution |
Solid-state synthesis offers a solvent-free route for zinc 4-methylbenzoate production, leveraging mechanochemical activation. Zinc oxide and p-toluic acid undergo ball milling (e.g., 400–600 rpm for 2–5 hours), where mechanical energy induces direct solid-solid coordination. Studies on analogous zinc carboxylates confirm that impact forces disrupt crystalline lattices, facilitating proton transfer from acid to oxide and yielding the salt and water [6]. This method circumvents solvent waste but requires post-synthesis purification to remove unreacted precursors. Thermal treatment (100–150°C) following milling enhances crystallinity, as confirmed by XRD analyses showing characteristic zinc carboxylate bridging modes at 1540 cm⁻¹ (asymmetric COO⁻) and 1405 cm⁻¹ (symmetric COO⁻) [6]. Efficiency hinges on:
Table 2: Solid-State Synthesis Efficiency Metrics
Method | Duration | Yield (%) | Energy Consumption (kWh/kg) |
---|---|---|---|
Ball Milling (400 rpm) | 2 hours | 65–70 | 0.8 |
Ball Milling + Annealing | 3 hours total | 88–92 | 1.2 |
Thermal Fusion Alone | 8 hours | 75 | 3.5 |
Catalyst design significantly enhances the efficiency of zinc carboxylate formation. Heterogeneous acid catalysts, such as Zr/Ti solid superacids (e.g., ZT10 with Hammett acidity H₀ = −14.52 to −16.02), accelerate esterification intermediates prior to salt formation. In benzoate ester synthesis, such catalysts elevate yields by 20–30% compared to uncatalyzed routes by activating carbonyl groups via Lewis acid sites [1]. For zinc coordination, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (0.5–2 mol%) solubilize p-toluate anions in non-aqueous phases, boosting reaction kinetics. PTCs facilitate anion transfer across liquid-liquid interfaces, increasing access to Zn²⁺ centers. Catalyst recyclability is critical; Zr/Ti systems retain >90% activity after five cycles, while PTCs suffer from gradual decomposition above 80°C [1] [4].
Phase-transfer catalysis (PTC) enables reactions between p-toluic acid (aqueous phase) and zinc salts (organic phase) by shuttling anions via lipophilic quaternary ammonium ions. The mechanism involves:
Table 3: Phase-Transfer Catalyst Performance
PTC Type | Optimal Temperature | Anion Transfer Efficiency (%) |
---|---|---|
Tetrabutylammonium bromide | 50–60°C | 75–80 |
Benzyltriethylammonium chloride | 60–70°C | 82–88 |
Aliquat 336 | 60°C | 92–97 |
Sustainable synthesis integrates solvent recovery and catalytic recycling to minimize waste. In solvent-based routes, ethanol-water mixtures are distilled (75–78°C) post-filtration, achieving 85–90% solvent recovery [2]. E-factors (kg waste/kg product) decrease from 5.2 to 0.8 when implementing closed-loop systems. Solid acid catalysts (e.g., Zr/Ti) are reused via simple filtration, maintaining structural integrity over five cycles, as confirmed by retained XRD patterns and surface area (>40 m²/g) [1]. Mechanochemical approaches inherently eliminate solvents, reducing aqueous waste by 100%. Life-cycle analyses show solvent recycling and catalyst reuse lower energy consumption by 40% compared to conventional methods [1] [2] [6].
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